molecular formula C20H17ClN2O6S B2588963 6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 923684-89-3

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2588963
M. Wt: 448.87
InChI Key: DLRUXIGYVMEZRG-UHFFFAOYSA-N
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Description

The compound contains a chromene structure, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring. It also contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom, and a sulfonyl group attached to the phenyl ring .


Molecular Structure Analysis

The compound’s structure includes a chromene ring, a phenyl ring, and a morpholine ring. The presence of these rings may influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the chromene ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the aromatic rings might contribute to its stability .

Scientific Research Applications

Pharmacologically Active Decorated Six-Membered Diazines

Field

Pharmacology

Application

Diazine alkaloid scaffolds, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Method

The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

Results

The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .

Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

Field

Organic Chemistry

Application

The quinoline derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, is synthesized for its potential therapeutic applications. Such derivatives are relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, and antiparasitic properties .

Method

The compound was synthesized in a conventional three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .

Results

The structure of the compound was fully characterized by FT-IR, 1H-, 13C-NMR, DEPT-135°, and ESI-MS techniques. Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the online SwissADME database .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to determine its activity, and computational studies to predict its behavior .

properties

IUPAC Name

6-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUXIGYVMEZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

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